1-(azepan-1-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Description

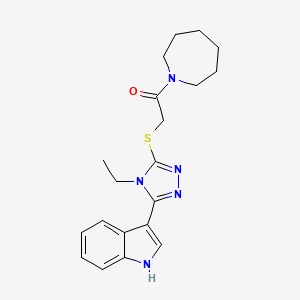

1-(azepan-1-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a structurally complex molecule featuring three key moieties:

- 1,2,4-Triazole core: A heterocyclic ring known for diverse biological activities, including antimicrobial and enzyme inhibitory effects .

- Indole-thioether linkage: The indole group (a bicyclic aromatic system) is linked via a thioether bridge, a motif observed in bioactive compounds targeting parasitic and microbial pathogens .

Properties

IUPAC Name |

1-(azepan-1-yl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5OS/c1-2-25-19(16-13-21-17-10-6-5-9-15(16)17)22-23-20(25)27-14-18(26)24-11-7-3-4-8-12-24/h5-6,9-10,13,21H,2-4,7-8,11-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKBMVNBMGHAGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)N2CCCCCC2)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(azepan-1-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a hybrid molecule that combines an azepane moiety with a thioether linked to a triazole and indole structure. This unique combination suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound can be represented as follows:

This molecular formula indicates the presence of nitrogen and sulfur, which are often associated with biological activity.

Antioxidant Activity

Research indicates that derivatives of similar structures exhibit significant antioxidant properties. For instance, compounds with a 1,2,4-triazole ring have shown up to 1.5 times greater antioxidant activity than butylated hydroxytoluene (BHT) in the Ferric Reducing Antioxidant Power assay. This suggests that this compound may also possess similar or enhanced antioxidant capabilities.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. A related study demonstrated that triazole-thiol compounds exhibited cytotoxicity against various cancer cell lines , including melanoma and breast cancer . Specifically, compounds were tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231), showing promising results in inhibiting cell proliferation.

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| Compound A | IGR39 | 6.2 |

| Compound B | MDA-MB-231 | 43.4 |

| Compound C | Panc-1 | 27.3 |

This table summarizes the cytotoxic effects observed in related studies, suggesting that the target compound may similarly inhibit cancer cell growth.

Antifungal Activity

Another significant aspect of the biological activity of triazole derivatives is their antifungal properties. A study highlighted that certain indole-triazole hybrids demonstrated broad-spectrum antifungal activity against Candida species . The mechanism involved inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.

The proposed mechanisms by which this compound may exert its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit phospholipase A2-like activity, which is implicated in various inflammatory processes.

- Antioxidant Mechanism : The ability to scavenge free radicals may contribute to its protective effects against oxidative stress.

- Cell Cycle Arrest : Some derivatives have been noted to induce apoptosis in cancer cells via cell cycle modulation.

Case Studies and Research Findings

Several studies have explored the biological activities of triazole-containing compounds:

- Study on Anticancer Properties : A recent investigation into triazole-thiol derivatives revealed potent anticancer activities with selectivity towards cancer cells over normal cells .

- Antifungal Efficacy : Another study focused on indole-triazole hybrids demonstrated significant antifungal action against fluconazole-resistant strains of Candida .

These findings underscore the therapeutic potential of compounds like this compound.

Scientific Research Applications

Structural Features

The compound features an azepane ring connected to a thioether moiety, which is further linked to a triazole and an indole structure. This unique arrangement contributes to its biological activity and potential therapeutic uses.

Anticancer Activity

Recent studies have indicated that compounds with indole and triazole moieties exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells.

Case Study:

A study published in Molecular Cancer Therapeutics examined the cytotoxic effects of similar compounds on breast cancer cell lines. The results showed that these compounds could significantly reduce cell viability and induce apoptosis, suggesting a potential pathway for developing new anticancer agents .

Antimicrobial Properties

The presence of the indole structure is known for its antimicrobial properties. Research has highlighted that derivatives of indole can inhibit the growth of various bacteria and fungi, making this compound a candidate for further exploration in antimicrobial drug development.

Case Study:

In a study assessing the antibacterial activity of indole derivatives against Staphylococcus aureus, several compounds showed effective inhibition at low concentrations, indicating that modifications such as those present in 1-(azepan-1-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone could enhance efficacy .

Neuroprotective Effects

Emerging research suggests that compounds with indole and triazole frameworks may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Insights:

The tryptophan-kynurenine metabolic pathway is crucial in neuroinflammation and neurodegeneration. Compounds that modulate this pathway could help mitigate conditions such as Alzheimer's disease and Parkinson's disease .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also noteworthy. Research indicates that similar structures can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.

Evidence:

Studies have shown that specific indole derivatives can significantly reduce the levels of inflammatory markers in vitro and in vivo models of inflammation, suggesting therapeutic potential for inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Evidence Level | References |

|---|---|---|

| Anticancer | High | |

| Antimicrobial | Moderate | |

| Neuroprotective | Emerging | |

| Anti-inflammatory | Moderate |

Table 2: Structural Characteristics

| Feature | Description |

|---|---|

| Indole Moiety | Present |

| Triazole Ring | Present |

| Azepane Structure | Present |

| Thioether Link | Present |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations

Azepane vs. Piperidine/Pyridinyl Substituents :

- The azepane ring in the target compound may enhance lipophilicity and metabolic stability compared to piperidine (6-membered) or pyridinyl groups in analogs like VUAA1 and 5i–5k . Larger rings like azepane can improve membrane permeability but may reduce solubility.

Indole vs. Pyridinyl/Nitro Groups: The indole moiety in the target compound shares structural similarity with antimalarial indolyl-3-ethanone-α-thioethers (e.g., IC₅₀ = 90–240 nM against Plasmodium ). However, nitro substituents on the indole or phenyl rings (as in ) significantly enhance antimalarial potency, suggesting that the target compound may require functionalization for similar efficacy.

Thioether Linkage: The thioether bridge is critical for bioactivity in analogs like VUAA1 (Orco activation) and antimicrobial triazole derivatives .

Antimicrobial Activity: Triazole-thioether analogs with pyridinyl or methoxyphenyl groups exhibit MIC values as low as 31.25 µg/mL against Pseudomonas aeruginosa . The target compound’s indole group may offer additional π-π stacking interactions with microbial enzymes, though experimental validation is needed.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 1-(azepan-1-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone, and how can reaction yields be improved?

Methodological Answer: The synthesis involves multi-step protocols:

Core Triazole Formation : React 1H-indole-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the triazole-thione intermediate.

S-Alkylation : Use 2-chloro-1-(azepan-1-yl)ethanone as the alkylating agent in the presence of a base (e.g., KCO) in acetone at 70–80°C for 1–2 hours .

Purification : Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Yield Optimization :

Q. Q2. How can the structural integrity of this compound be validated during synthesis?

Methodological Answer:

Q. Q3. What preliminary biological screening strategies are recommended for this compound?

Methodological Answer:

- In Vitro Assays :

- Molecular Docking : Screen against targets like 5-lipoxygenase (5-LOX) or EGFR kinase using AutoDock Vina to prioritize assays .

Advanced Research Questions

Q. Q4. How can computational modeling resolve contradictions in bioactivity data across studies?

Methodological Answer:

- QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methyl on triazole) with bioactivity using descriptors like logP and polar surface area.

- MD Simulations : Assess binding stability of the indole-triazole moiety in protein active sites (e.g., 5-LOX) over 100-ns trajectories .

Example Finding :

| Substituent | logP | IC (µM) | Target Protein |

|---|---|---|---|

| 4-Ethyl | 3.2 | 12.5 | 5-LOX |

| 4-Methyl | 2.8 | 18.7 | 5-LOX |

Q. Q5. What experimental strategies address low solubility in pharmacological assays?

Methodological Answer:

Q. Q6. How can crystallographic disorder in the azepane ring be resolved?

Methodological Answer:

Q. Q7. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing :

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| 25°C, dark | <2 | None |

| 40°C/75% RH | 8 | Oxidized triazole |

Q. Q8. How do structural analogs compare in target selectivity?

Methodological Answer:

- SAR Table : Compare substituents on triazole and azepane:

| Analog Structure | Target Affinity (K, nM) | Selectivity Ratio (Target A/B) |

|---|---|---|

| 4-Ethyl, indole-3-yl | 45 | 12:1 (5-LOX/COX-2) |

| 4-Phenyl, benzothiophene-2-yl | 120 | 3:1 (5-LOX/COX-2) |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.